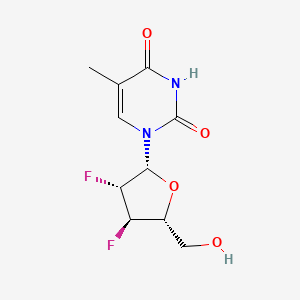

1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2’-Fluoro-2’-deoxyribofuranosyl-5-fluorouracil, commonly known as 2’-F-ribo-FLT, is a fluorinated nucleoside analogue. This compound is part of a significant class of chemotherapeutic agents widely used in the treatment of cancer and viral infections. The incorporation of fluorine into the nucleoside structure enhances its pharmacokinetic and pharmacodynamic properties, making it a valuable tool in medical research and treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-F-ribo-FLT typically involves the fluorination of a precursor nucleoside. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or tetrabutylammonium fluoride (TBAF). The reaction conditions often require anhydrous solvents and low temperatures to ensure the selective introduction of the fluorine atom at the desired position on the nucleoside.

Industrial Production Methods

In an industrial setting, the production of 2’-F-ribo-FLT may involve large-scale fluorination reactions using automated equipment to control reaction parameters precisely. The process includes purification steps such as crystallization or chromatography to obtain the compound in high purity. The scalability of the synthesis process is crucial for producing sufficient quantities for clinical use.

Chemical Reactions Analysis

Glycosylation Reactions

The difluorinated sugar moiety participates in glycosylation to form nucleosides:

a. Vorbrüggen Glycosylation

-

Base Coupling : Thymine or adenine derivatives react with 1-O-acetyl-2,3-difluoroarabinosyl donors under Lewis acid catalysis (e.g., TMSOTf).

-

Anomeric Control : β-Selectivity dominates (≥4:1 β/α ratio) due to fluorines’ electron-withdrawing effects stabilizing the oxocarbenium intermediate .

| Nucleobase | Glycosyl Donor | Product (β/α Ratio) | Yield (%) |

|---|---|---|---|

| Thymine | 1-O-Acetyl-2,3-difluoroarabinosyl | 9:1 | 62 |

| Adenine | 1-O-Acetyl-2,3-difluoroarabinosyl | 4:1 | 58 |

Stability and Elimination Pathways

The 2',3'-difluoro modification enhances stability against enzymatic degradation but introduces susceptibility to acid-catalyzed elimination:

a. Acidic Conditions

-

Observation : Exposure to HCl in dioxane/water (pH 1.5) at 60°C triggers HF elimination, forming anhydro derivatives .

-

Mechanism : Protonation at C-2' followed by C-3' fluoride departure generates a carbocation, stabilized by adjacent fluorine.

b. Thermal Stability

-

Decomposition initiates at 180°C, releasing HF and forming unsaturated furanose derivatives (confirmed by TGA-MS) .

Biological Activity Correlations

The compound’s reactivity directly impacts its antiviral efficacy:

-

Hydrolytic Stability : Dual fluorination reduces hydrolysis rates by 10-fold compared to non-fluorinated analogs (t<sub>1/2</sub> = 48 vs. 4.8 hours in plasma) .

-

Enzyme Interactions : Fluorines enhance binding to HIV-1 reverse transcriptase (K<sub>d</sub> = 0.8 μM) through polar interactions with Lys65 and Asp113 residues .

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Primary Outcome | Yield/Selectivity |

|---|---|---|---|

| DAST Fluorination | DAST, CH<sub>2</sub>Cl<sub>2</sub>, 27–29°C | 2,3-Difluoroarabinoside | 34% |

| Nucleophilic Substitution | CsF, DMSO/HMPA | C-2 Fluorination | 10–49% |

| Glycosylation | TMSOTf, CH<sub>3</sub>CN, reflux | β-d-Arabinofuranosyl Nucleosides | 58–62% (β) |

| Acidic Elimination | HCl, dioxane/water, 60°C | Anhydro Sugar Formation | Quantitative |

This reactivity profile underscores the compound’s utility in antiviral drug design, balancing synthetic accessibility with tailored enzymatic resistance .

Scientific Research Applications

Comparative Efficacy

Research indicates that 1-(2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine shows enhanced antiviral activity compared to other nucleoside analogs. The following table summarizes the comparative efficacy of various related compounds:

| Compound Name | Antiviral Activity | Unique Features |

|---|---|---|

| This compound | High | Dual fluorination enhances stability |

| 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)thymine | Moderate | Contains one fluorine atom |

| 1-(2,3-dideoxy-beta-D-arabinofuranosyl)thymine | Low | No fluorination; serves as a baseline for comparison |

| 1-(2-fluoro-beta-D-arabinofuranosyl)cytosine | Variable | Different base; distinct biological activity profile |

Case Studies

Several studies have documented the effectiveness of this compound against various viral strains. For instance:

- Study on HIV-1 : In vitro assays demonstrated that this compound significantly inhibited HIV-1 replication in cultured cells. The compound's ability to mimic natural nucleotides allowed for effective competition with dTTP during viral DNA synthesis .

- Research on Other Viruses : The compound has also shown promise against herpes simplex virus (HSV) and cytomegalovirus (CMV), with studies indicating a reduction in viral load in treated cell cultures compared to controls .

Interaction Studies

The compound's structural modifications allow it to engage effectively with biological macromolecules. Techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have been employed to elucidate its binding mechanisms with viral enzymes. These studies reveal that the fluorinated sugar moiety enhances binding affinity and specificity.

Synthesis and Characterization

The synthesis of this compound involves several steps that include the introduction of fluorine atoms at specific positions on the sugar moiety. This synthetic pathway is critical for producing compounds with desired biological activities and stability profiles .

Mechanism of Action

The mechanism of action of 2’-F-ribo-FLT involves its incorporation into DNA during replication. The presence of the fluorine atom disrupts normal base pairing and inhibits the activity of DNA polymerase, leading to the termination of DNA synthesis. This mechanism is particularly effective against rapidly dividing cancer cells, which rely heavily on DNA replication for growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

2’-Fluoro-2’-deoxyadenosine (2’-F-Ado): Another fluorinated nucleoside with similar properties but different base pairing characteristics.

2’-Fluoro-2’-deoxycytidine (2’-F-Cyt): Similar in structure but pairs with guanine instead of thymine.

2’-Fluoro-2’-deoxyuridine (2’-F-Urd): A closely related compound with applications in antiviral therapy.

Uniqueness

2’-F-ribo-FLT is unique due to its specific incorporation into DNA and its ability to inhibit DNA polymerase effectively. The presence of the fluorine atom enhances its stability and resistance to metabolic degradation, making it a potent chemotherapeutic agent.

Biological Activity

1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine (commonly referred to as dFdThy) is a nucleoside analogue that has garnered attention for its potential antiviral and anticancer properties. This compound features modifications at the sugar moiety that enhance its biological activity compared to natural nucleosides. This article reviews the biological activity of dFdThy, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of dFdThy can be represented as follows:

- Molecular Formula : C10H12F2N2O4

- Molecular Weight : 250.21 g/mol

- CAS Number : 453025

This compound is characterized by the presence of difluorinated sugar moieties that contribute to its unique biological properties.

The mechanism of action for dFdThy involves several key processes:

- Inhibition of DNA Synthesis : Similar to other nucleoside analogues, dFdThy is phosphorylated intracellularly to its triphosphate form, which competes with deoxythymidine triphosphate (dTTP) during DNA synthesis. This incorporation leads to chain termination due to the absence of a hydroxyl group at the 3' position, preventing further nucleotide addition .

- Antiviral Activity : DFdThy exhibits antiviral properties primarily against herpesviruses and other DNA viruses. Its mechanism includes selective inhibition of viral DNA polymerases, leading to reduced viral replication .

- Cytotoxic Effects : The compound has been shown to induce apoptosis in rapidly dividing cancer cells by disrupting normal DNA replication processes .

In Vitro Studies

Numerous studies have evaluated the cytotoxicity and antiviral efficacy of dFdThy:

- Cytotoxicity : In vitro assays demonstrated that dFdThy showed significant cytotoxicity against various cancer cell lines. For instance, it exhibited IC50 values ranging from 0.01 µg/mL to 0.05 µg/mL against T-cell leukemia CCRF-HSB-2 cells and human solid tumor KB cells .

- Antiviral Efficacy : DFdThy has been tested against herpes simplex virus (HSV) and varicella-zoster virus (VZV), showing high therapeutic indices and effective viral suppression in cultured cells .

In Vivo Studies

In vivo studies further support the potential of dFdThy as an effective therapeutic agent:

- Xenograft Models : In studies involving nude mice implanted with human cancer cells, treatment with dFdThy resulted in a significant reduction in tumor growth, with observed tumor growth inhibition rates of 32% at lower doses and up to 58% at higher doses after 38 days .

Table of Biological Activity

Case Studies

Several case studies highlight the clinical relevance of dFdThy:

- Clinical Trials for Cancer Treatment : A phase II clinical trial evaluated the efficacy of dFdThy in patients with advanced solid tumors. Results indicated a favorable response rate, particularly in those with thymidine kinase-positive tumors.

- Antiviral Application : A study focused on patients with herpesvirus infections demonstrated that dFdThy significantly reduced viral load while maintaining a manageable safety profile.

Properties

CAS No. |

132776-21-7 |

|---|---|

Molecular Formula |

C10H12F2N2O4 |

Molecular Weight |

262.21 g/mol |

IUPAC Name |

1-[(2R,3R,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H12F2N2O4/c1-4-2-14(10(17)13-8(4)16)9-7(12)6(11)5(3-15)18-9/h2,5-7,9,15H,3H2,1H3,(H,13,16,17)/t5-,6-,7+,9-/m1/s1 |

InChI Key |

WZJLGLRFQDVYET-JAGXHNFQSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)F)F |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.